molecular formula C10H10ClN3 B7762032 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline

3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B7762032
M. Wt: 207.66 g/mol
InChI Key: MDYQFQLEBARMCW-UHFFFAOYSA-N
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Description

3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The chloro-substituted aniline moiety can interact with biological membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1H-imidazol-1-yl)aniline: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-chloro-4-(1H-imidazol-1-yl)aniline: Lacks the methyl group on the imidazole ring, which may influence its chemical properties.

Uniqueness

3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both a chloro substituent on the aniline ring and a methyl group on the imidazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-chloro-4-(2-methylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYQFQLEBARMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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